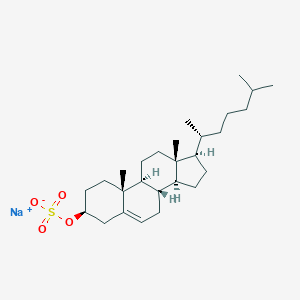

胆固醇硫酸钠

描述

Synthesis Analysis

The synthesis of sodium cholesteryl sulfate involves chemical modification of cholesterol, a process that includes sulfation and the introduction of a sodium ion. Notably, Cui Jian-guo (2008) synthesized sodium cholesterol sulfate, a natural steroid from marine echinoderms, by sulfating cholesterol and incorporating a sodium ion, demonstrating moderate cytotoxic activity against several carcinoma cell lines (Cui Jian-guo, 2008).

Molecular Structure Analysis

The molecular structure of sodium cholesteryl sulfate has been detailed through various analytical techniques. For instance, studies employing solid-state infrared spectroscopy and NMR spectroscopy have elucidated the structure of sodium cholesteryl carbonate ester (SCC), a related compound, highlighting the importance of carbonyl and O–C–O stretching in its structure (R. Chuealee, T. Wiedmann, T. Srichana, 2009).

Chemical Reactions and Properties

Sodium cholesteryl sulfate's interactions with other chemicals, such as sodium dodecyl sulfate (SDS), reveal its role in modulating the properties of lipid membranes. Research by M. Cocera et al. (1999) focused on the interaction between SDS and liposomes containing cholesteryl sulfate, demonstrating how the proportion of cholesteryl sulfate influences the permeability changes and solubilization by SDS, which is critical for understanding skin barrier function and intercellular cohesion (M. Cocera, O. López, J. Parra, A. Maza, 1999).

Physical Properties Analysis

The physical properties of sodium cholesteryl sulfate, such as phase transitions and thermal behavior, have been studied to understand its behavior in different states. Jonas Abrahamsson et al. (1977) investigated cholesteryl sodium sulfate and its transitions in the solid state, revealing phase transitions at various temperatures, which are crucial for applications in material science and pharmaceutical formulations (Jonas Abrahamsson, Sixten Abrahamsson, B. Hellqvist, Karin Larsson, Irmin Pascher, Staffan Sundell, 1977).

科学研究应用

与磷脂酰胆碱的相互作用:胆固醇硫酸钠改变了二棕榈酰磷脂酰胆碱多层囊泡的物理状态,影响酰基链顺序并抑制晶体液体到凝胶相变(Grimellec 等人,1984)。

在精子成熟和受精中的作用:它在附睾中精子成熟过程中作为膜稳定剂和酶抑制剂发挥作用,对精子的获能和受精至关重要(Langlais 等人,1981)。

与牛血清白蛋白的相互作用:胆固醇硫酸钠影响十二烷基硫酸钠与牛血清白蛋白的结合,影响蛋白质反应性(Schweitzer 等人,2006)。

对皮肤屏障功能的影响:它在角质层脂质体中的比例影响十二烷基硫酸钠对其的增溶作用,这可能会影响皮肤屏障功能和细胞间粘连(Cocera 等人,2000)。

存在于人类生殖道中:胆固醇硫酸盐存在于人类生殖道中,并与精子强烈结合,表明在受精过程中对膜改性具有作用(Lalumière 等人,1976)。

在人体组织中的代谢活性:它是一种代谢活性物质,存在于各种人体组织和体液中,可能与神经系统疾病的治疗意义有关(Moser 等人,1966)。

药物包封:胆固醇接枝的藻酸钠衍生物有效地包封了像吡虫啉这样的药物,包封效率受其分子量的影响(Zhao 等人,2018)。

促进皮肤恢复:乙酰谷氨酸胆固醇酯促进受损皮肤的恢复,充当神经酰胺的替代品(Ishii 等人,1996)。

抗真菌药物递送:两性霉素 B-胆固醇硫酸盐圆盘提高了该药物在治疗真菌感染中的治疗指数和有效性(Guo 等人,1991)。

抗病毒活性:2,3-二羟基-5-胆固烷的硫酸化和乙酰化衍生物,包括胆固醇硫酸盐,对各种病毒表现出抗病毒活性(Santos 等人,2003)。

抑制癌细胞生长:包括胆固醇硫酸盐在内的胆固醇衍生物抑制 DNA 聚合酶和拓扑异构酶活性,并抑制人癌细胞生长(Ishimaru 等人,2008)。

安全和危害

It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling Sodium Cholesteryl Sulfate . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

属性

IUPAC Name |

sodium;[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H46O4S.Na/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(31-32(28,29)30)13-15-26(20,4)25(22)14-16-27(23,24)5;/h9,18-19,21-25H,6-8,10-17H2,1-5H3,(H,28,29,30);/q;+1/p-1/t19-,21+,22+,23-,24+,25+,26+,27-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMPVQXVJTZWENW-KPNWGBFJSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OS(=O)(=O)[O-])C)C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OS(=O)(=O)[O-])C)C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H45NaO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00951301 | |

| Record name | Sodium cholest-5-en-3-yl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00951301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

488.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium cholesteryl sulfate | |

CAS RN |

2864-50-8 | |

| Record name | Sodium cholesteryl sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002864508 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium cholest-5-en-3-yl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00951301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SODIUM CHOLESTERYL SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87FG30X25H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

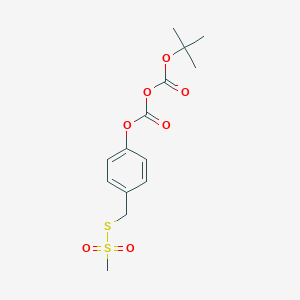

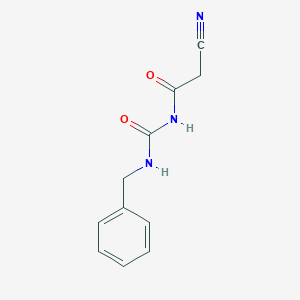

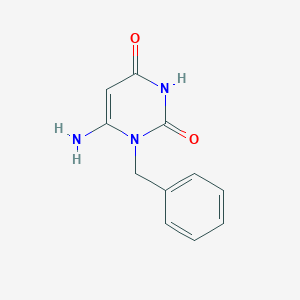

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

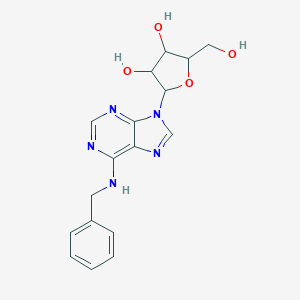

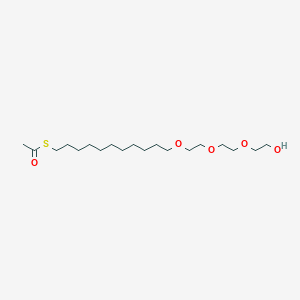

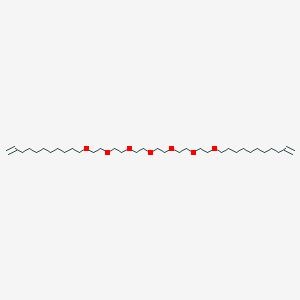

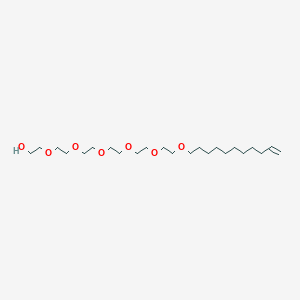

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 3-(1H-indol-3-yl)-2-[(phenylmethylene)amino]propanoate](/img/structure/B15008.png)